3-Methyl-2-buten-1-OL

Catalog No.
S575614
CAS No.
556-82-1
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-buten-1-OL

CAS Number

556-82-1

Product Name

3-Methyl-2-buten-1-OL

IUPAC Name

3-methylbut-2-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3

InChI Key

ASUAYTHWZCLXAN-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water, g/100ml at 20Â °C: 17 (good)
Insoluble in water; soluble in fats
soluble (in ethanol)

Synonyms

3-methyl-2-buten-1-ol, 3-methylbut-2-en-1-ol, prenol

Canonical SMILES

CC(=CCO)C

The exact mass of the compound 3-Methyl-2-buten-1-OL is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 17 (good). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158709. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Pentanols - Supplementary Records. It belongs to the ontological category of prenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methyl-2-buten-1-ol (CAS: 556-82-1), commonly known as prenol, is a primary allylic alcohol and a fundamental C5 hemiterpene building block widely utilized in the fine chemical, pharmaceutical, and flavor and fragrance industries. Structurally characterized by a hydroxyl group adjacent to a trisubstituted carbon-carbon double bond, prenol serves as a highly reactive and versatile precursor. Its primary procurement value lies in its direct utility for synthesizing complex terpenoids, such as citral and geraniol, where the specific allylic positioning of its functional groups dictates downstream reactivity and product yield . As a clear, colorless liquid with a boiling point of 140 °C, it offers favorable handling characteristics for industrial scale-up compared to more volatile low-molecular-weight alcohols .

Substituting prenol with its closest in-class analog, the homoallylic isomer isoprenol (3-methyl-3-buten-1-ol), fundamentally alters the chemical reactivity profile and process outcomes. While both are C5 unsaturated alcohols, the terminal double bond in isoprenol lacks the electron density and allylic stabilization provided by prenol's internal, trisubstituted double bond. This structural difference means that isoprenol cannot undergo the same direct, high-yield allylic oxidations or electrophilic additions required to form prenal or complex terpenoids [1]. Consequently, attempting to use isoprenol as a generic substitute in prenol-specific workflows results in altered regioselectivity, dominant unimolecular decomposition at high temperatures, or necessitates an additional, yield-limiting catalytic isomerization step to achieve the required allylic structure [1].

Vapor Pressure and High-Temperature Handling Stability

When scaling up open-vessel formulations or high-temperature reactions, evaporative loss is a critical procurement factor. Prenol exhibits a significantly lower vapor pressure compared to its terminal-alkene isomer, isoprenol. Quantitative data shows prenol has a vapor pressure of 1.4 mmHg at 20 °C , whereas isoprenol reaches approximately 20.0 mmHg (26.7 mbar) at the same temperature. This >14-fold reduction in volatility ensures that prenol remains stable in the liquid phase during extended processing, reducing material loss and flammability risks in industrial settings.

Evidence DimensionVapor Pressure at 20 °C
Target Compound Data1.4 mmHg (Prenol)
Comparator Or Baseline~20.0 mmHg (Isoprenol)
Quantified Difference>14-fold lower volatility for Prenol
ConditionsStandard temperature (20 °C) and pressure

Lower volatility directly translates to reduced material loss and improved safety margins during scale-up, open-vessel handling, and heated reactions.

High-Temperature Oxidation Pathway and Intermediate Stability

For the synthesis of fine chemicals like prenal or citral, the stability of the alcohol during oxidation is paramount. Kinetic modeling and jet-stirred reactor experiments demonstrate that at elevated temperatures (500-1100 K), >99% of isoprenol consumption proceeds via unimolecular decomposition, yielding formaldehyde and isobutene [1]. In contrast, prenol avoids this fragmentation; its oxidation is dominated by radical chemistry that preserves the carbon backbone, yielding stable oxygenated intermediates like prenal (3-methyl-2-butenal) [1].

Evidence DimensionHigh-temperature oxidation pathway
Target Compound DataDominated by radical chemistry yielding stable aldehydes (prenal)
Comparator Or Baseline>99% unimolecular decomposition to formaldehyde and isobutene (Isoprenol)
Quantified DifferenceNear-total elimination of unimolecular fragmentation in Prenol
ConditionsJet-stirred reactor, 500-1100 K, 0.107 MPa

Procuring prenol ensures high-yield conversion to valuable C5 aldehydes (prenal), whereas using isoprenol under similar thermal oxidative conditions results in complete loss of the carbon skeleton.

Elimination of Catalytic Isomerization Steps in Terpenoid Synthesis

Industrially, isoprenol is often synthesized first and must be catalytically isomerized to prenol to serve as an allylic building block. Studies on the liquid-phase isomerization of isoprenol to prenol using supported palladium catalysts (e.g., 0.5% Pd/Al2O3) at 70 °C show that conversion typically reaches only 45-66%, with selectivities around 91-94% [1]. By procuring prenol directly, manufacturers bypass this equilibrium-limited catalytic step, eliminating the associated yield losses, catalyst costs, and purification overhead required to remove unreacted isoprenol [1].

Evidence DimensionProcess steps to achieve allylic alcohol reactivity
Target Compound Data0 additional steps (Direct procurement)
Comparator Or Baseline1 additional catalytic step (Isoprenol requires Pd-catalyzed isomerization, yielding ~66% prenol)
Quantified Difference~34% yield loss avoided and 1 catalytic step eliminated
ConditionsLiquid-phase hydroisomerization over Pd/Al2O3 at 70 °C

Direct procurement of prenol bypasses an inefficient and costly catalytic isomerization step, streamlining the synthesis of downstream flavor and fragrance compounds.

Direct Synthesis of Citral and Flavor Compounds

Prenol is the optimal choice for the industrial production of citral and related flavor/fragrance compounds. Because it avoids the near-total unimolecular decomposition seen with isoprenol during oxidation, prenol can be directly and efficiently oxidized to prenal (3-methyl-2-butenal), a key intermediate for citral, without requiring prior catalytic isomerization [1].

Electrophilic Coupling in Fine Chemical Manufacturing

In pharmaceutical and fine chemical synthesis requiring Markovnikov addition or allylic coupling, prenol's electron-rich, trisubstituted internal double bond provides superior reactivity and carbocation stability compared to terminal alkenols. This makes it the preferred building block for constructing complex isoprenoid chains [2].

High-Temperature Open-Vessel Formulations

For processes that require extended heating or open-vessel handling, prenol's exceptionally low vapor pressure (1.4 mmHg at 20 °C) minimizes evaporative material loss and reduces flammability risks. It is the necessary selection over highly volatile alternatives like isoprenol when formulation stability and precise stoichiometric control are critical .

Physical Description

Colorless liquid with an alcoholic odor; [OECD SIDS: IUCLID Data Set]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Liquid; fresh, fruity, green, slight lavender aroma

XLogP3

1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

86.073164938 Da

Monoisotopic Mass

86.073164938 Da

Boiling Point

138.00 to 174.00 °C. @ 760.00 mm Hg
140Â °C

Flash Point

50Â °C c.c.

Heavy Atom Count

6

Vapor Density

Relative vapor density (air = 1): 3.0

Density

0.85 g/cm³
Relative density of the vapour/air-mixture at 20Â °C (air = 1): 1.1
0.844-0.852

LogP

0.91

Melting Point

-59.3Â °C

UNII

55MY0HM445

GHS Hazard Statements

Aggregated GHS information provided by 1764 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.34%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (24.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (24.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.05 [mmHg]
Vapor pressure, Pa at 20Â °C: 140

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

556-82-1

Wikipedia

Prenol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Buten-1-ol, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Nestl et al. Structural and functional insights into asymmetric enzymatic dehydration of alkenols. Nature Chemical Biology, doi: 10.1038/nchembio.2271, published online 9 January 2017
Liu et al. Enantioselective construction of remote tertiary carbon-fluorine bonds. Nature Chemistry, doi: 10.1038/s41557-019-0289-7, published online 15 July 2019

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